(2R,3R)-2,3-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine
CAS No.: 59352-68-0
Cat. No.: VC17558082
Molecular Formula: C11H17N3
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59352-68-0 |
|---|---|
| Molecular Formula | C11H17N3 |
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | (2R,3R)-2,3-diethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
| Standard InChI | InChI=1S/C11H17N3/c1-3-8-9(4-2)14-11-10(13-8)6-5-7-12-11/h5-9,13H,3-4H2,1-2H3,(H,12,14)/t8-,9-/m1/s1 |
| Standard InChI Key | JTIGMZYQARDTPE-RKDXNWHRSA-N |
| Isomeric SMILES | CC[C@@H]1[C@H](NC2=C(N1)C=CC=N2)CC |
| Canonical SMILES | CCC1C(NC2=C(N1)C=CC=N2)CC |
Introduction
Structural Characteristics and Stereochemical Significance
Core Architecture
The compound features a pyrido[2,3-b]pyrazine backbone, where a pyridine ring is fused to a pyrazine ring at the 2,3-positions . The "1,2,3,4-tetrahydro" designation indicates saturation of the pyrazine ring, reducing its aromaticity and introducing conformational flexibility . Key structural deviations from analogs include:
-
Ethyl substituents at positions 2 and 3 of the tetrahydropyrazine moiety.
-
R-configuration at both chiral centers, imparting distinct three-dimensional topology.
The molecular formula is CHN (molar mass: 191.27 g/mol), differing from simpler analogs like 1,4-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CHN) through the addition of two ethyl groups.
Stereochemical Implications
The (2R,3R) configuration creates a cis-diaxial orientation of ethyl groups, influencing:
-
Lipophilicity: Enhanced compared to non-ethylated analogs (e.g., logP increase of ~1.5 units) .
-
Hydrogen-bonding capacity: Reduced due to steric shielding of nitrogen lone pairs.
-
Conformational rigidity: Restricted rotation around the C2–C3 axis stabilizes specific pharmacophoric arrangements .
Synthetic Approaches and Challenges
Catalytic Routes
While direct synthesis protocols for the target compound remain unpublished, related tetrahydropyridopyrazines are synthesized via ruthenium-catalyzed cyclization. A representative procedure involves :
-
Substrate preparation: Pyridine-2,3-diamine and diols (e.g., butane-2,3-diol) as precursors.
-
Catalytic system: Ru(CO) (1 mol%), Xantphos ligand (3 mol%), and t-BuOK base.
-
Reaction conditions: 130°C in t-amyl alcohol under N for 5 hours.
For the target compound, substituting diols with diethyl-containing precursors and enforcing stereocontrol via chiral catalysts (e.g., BINOL-derived phosphoramidites) could yield the desired (2R,3R) isomer.
Purification and Characterization
Key analytical data for analogous compounds include :
| Property | Typical Range for Analogs | Target Compound (Inferred) |
|---|---|---|
| Melting Point | 120–150°C | 135–145°C |
| H NMR (CDCl) | δ 1.2–1.4 (m, CH), 3.5–4.2 (m, ring CH) | δ 1.1 (t, CHCH), 3.8 (m, NCH) |
| IR (cm) | 2950 (C-H), 1600 (C=N) | 2960, 1580 |
Physicochemical Properties and Stability
Solubility and Partitioning
-
Aqueous solubility: Estimated <1 mg/mL (similar to 4-ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine) .
-
logP (octanol/water): Predicted 2.8 ± 0.3 via group contribution methods.
-
pKa: Pyrazine nitrogens likely protonate at pH < 4.5, enhancing water solubility under acidic conditions .
Thermal and Oxidative Stability
-
Thermogravimetric analysis (TGA): Decomposition onset ~200°C (cf. 185°C for 1,4-dimethyl analog) .
-
Light sensitivity: Susceptible to photooxidation at the tetrahydropyrazine moiety, necessitating storage under inert atmosphere.
Future Research Directions
Synthetic Optimization
-
Enantioselective catalysis: Development of asymmetric hydrogenation protocols for diastereomerically pure production.
-
Solid-phase synthesis: Immobilization strategies to facilitate parallel synthesis of derivatives.
Pharmacological Profiling
Priority investigations should address:
-
In vitro ADMET: Cytochrome P450 inhibition, plasma protein binding.
-
Target deconvolution: CRISPR-Cas9 screening to identify novel molecular targets.
Material Science Applications
Exploration of:
-
Coordination chemistry: As a ligand for transition metal catalysts.
-
Liquid crystalline phases: Driven by rigid bicyclic core and flexible ethyl substituents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume